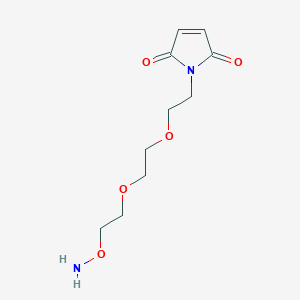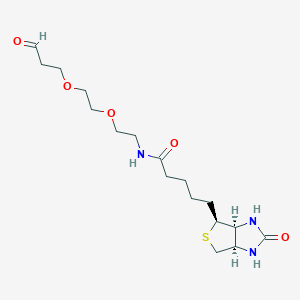
DBCO-NHCO-PEG3-Fmoc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-NHCO-PEG3-Fmoc is a polyethylene glycol (PEG)-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce the degradation of specific proteins within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NHCO-PEG3-Fmoc involves the conjugation of DBCO with a PEG3 spacer and an Fmoc-protected amine. The reaction typically involves the following steps:
- Activation of the carboxyl group of DBCO using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC).
- Coupling of the activated DBCO with the PEG3 spacer.
- Protection of the amine group with Fmoc (9-fluorenylmethyloxycarbonyl) to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods.
Analyse Chemischer Reaktionen
Types of Reactions: DBCO-NHCO-PEG3-Fmoc primarily undergoes click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .
Common Reagents and Conditions:
Reagents: Azide-containing molecules.
Conditions: Mild, aqueous conditions at room temperature.
Major Products: The major product of the SPAAC reaction is a stable triazole linkage formed between the DBCO group and the azide group .
Wissenschaftliche Forschungsanwendungen
DBCO-NHCO-PEG3-Fmoc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in bio-orthogonal labeling and imaging studies.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the functionalization of surfaces and materials for various applications.
Wirkmechanismus
The mechanism of action of DBCO-NHCO-PEG3-Fmoc involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome . The DBCO group facilitates the conjugation of the PROTAC to the target protein via SPAAC, ensuring specificity and efficiency .
Vergleich Mit ähnlichen Verbindungen
- DBCO-NHCO-PEG4-Fmoc
- DBCO-NHCO-PEG2-Fmoc
- DBCO-NHCO-PEG3-NHS
Uniqueness: DBCO-NHCO-PEG3-Fmoc is unique due to its optimal PEG3 spacer length, which provides a balance between flexibility and stability in PROTAC synthesis. This makes it particularly effective in facilitating the degradation of target proteins .
Eigenschaften
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H43N3O7/c46-40(43-21-19-41(47)45-29-33-11-2-1-9-31(33)17-18-32-10-3-8-16-39(32)45)20-23-49-25-27-51-28-26-50-24-22-44-42(48)52-30-38-36-14-6-4-12-34(36)35-13-5-7-15-37(35)38/h1-16,38H,19-30H2,(H,43,46)(H,44,48) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJDSAVDCMMOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














